molecular formula C13H19NO3 B14520311 3-Ethoxyphenyl diethylcarbamate CAS No. 62899-61-0

3-Ethoxyphenyl diethylcarbamate

Cat. No.: B14520311
CAS No.: 62899-61-0
M. Wt: 237.29 g/mol
InChI Key: LOQXHUYUMBYSKU-UHFFFAOYSA-N
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Description

3-Ethoxyphenyl diethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a diethylcarbamate moiety. The unique structure of this compound imparts specific chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyphenyl diethylcarbamate typically involves the reaction of 3-ethoxyphenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyphenyl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenyl carbamates.

Scientific Research Applications

3-Ethoxyphenyl diethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of 3-Ethoxyphenyl diethylcarbamate involves the inhibition of specific enzymes or receptors in biological systems. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular processes. This inhibition results in the accumulation of neurotransmitters, causing paralysis and death in pests. The exact pathways and molecular interactions are still under investigation, but the compound’s effectiveness is attributed to its ability to bind to active sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    Diethylcarbamazine: Used as an anthelmintic drug.

    Ethylcarbamate: Known for its use in the synthesis of pharmaceuticals.

    Phenylcarbamate: Utilized in the production of various industrial chemicals.

Uniqueness

3-Ethoxyphenyl diethylcarbamate stands out due to its unique ethoxy group, which imparts specific chemical properties that are not present in other carbamates. This structural difference enhances its reactivity and makes it suitable for specialized applications in research and industry.

Properties

CAS No.

62899-61-0

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(3-ethoxyphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C13H19NO3/c1-4-14(5-2)13(15)17-12-9-7-8-11(10-12)16-6-3/h7-10H,4-6H2,1-3H3

InChI Key

LOQXHUYUMBYSKU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)OCC

Origin of Product

United States

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